Dipropyl-4-hydroxytryptamine

Vue d'ensemble

Description

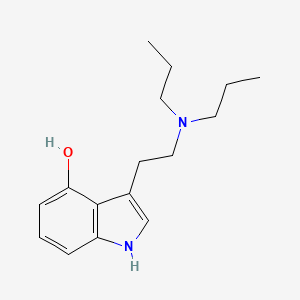

Dipropyl-4-hydroxytryptamine est un composé synthétique qui appartient à la famille des tryptamines. Il s'agit de l'analogue 4-hydroxyle de la dipropyltryptamine et il a été synthétisé pour la première fois par Alexander Shulgin . Ce composé n'a pas été entièrement élucidé, mais il est connu pour avoir une sous-structure moléculaire de tryptamine .

Méthodes De Préparation

Dipropyl-4-hydroxytryptamine peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de la dipropylamine avec l'indole-3-carboxaldéhyde, suivie d'une réduction et d'une hydroxylation . Les conditions réactionnelles impliquent généralement l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium et d'agents hydroxylants tels que le peroxyde d'hydrogène. Les méthodes de production industrielle de ce composé n'ont pas été bien documentées, mais la synthèse en laboratoire reste la principale méthode de préparation .

Analyse Des Réactions Chimiques

Dipropyl-4-hydroxytryptamine subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines ou d'alcools.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

This compound a diverses applications de recherche scientifique, notamment:

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les récepteurs de la sérotonine dans le cerveau. Il agit comme un agoniste partiel au niveau du récepteur 5-HT2A, qui est connu pour jouer un rôle dans la régulation de l'humeur et la perception . Les effets du composé sont médiés par l'activation de ces récepteurs, conduisant à des changements dans la libération de neurotransmetteurs et les voies de signalisation .

Applications De Recherche Scientifique

Dipropyl-4-hydroxytryptamine has various scientific research applications, including:

Mécanisme D'action

The mechanism of action of dipropyl-4-hydroxytryptamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is known to play a role in mood regulation and perception . The compound’s effects are mediated through the activation of these receptors, leading to changes in neurotransmitter release and signaling pathways .

Comparaison Avec Des Composés Similaires

Dipropyl-4-hydroxytryptamine est similaire à d'autres dérivés de la tryptamine, tels que:

4-Hydroxy-N,N-diisopropyltryptamine: Ce composé est un homologue supérieur de la psilocine et a des effets psychédéliques similaires.

4-Hydroxy-N,N-diméthyltryptamine: Connu sous le nom de psilocine, il s'agit d'un composé psychédélique naturel présent dans certains champignons.

4-Hydroxy-N,N-diéthyltryptamine: Ce composé est un autre analogue synthétique avec des propriétés similaires à la this compound.

La particularité de la this compound réside dans sa substitution spécifique et son profil pharmacologique distinct, ce qui en fait un composé précieux à des fins de recherche .

Activité Biologique

Dipropyl-4-hydroxytryptamine (4-HO-DPT) is a synthetic compound belonging to the tryptamine family, known for its significant biological activity, particularly as a serotonin receptor agonist. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is structurally related to serotonin and other tryptamines. Its synthesis typically involves multiple steps that require precise control over reaction conditions to achieve the desired purity and yield. The compound was first synthesized by Alexander Shulgin, who noted its potential psychoactive effects .

The primary mechanism by which 4-HO-DPT exerts its effects is through interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial for mediating psychedelic effects and is implicated in mood regulation and cognitive processes. Research indicates that 4-HO-DPT has a high affinity for various serotonin receptors, including:

- 5-HT1A

- 5-HT2A

- 5-HT2C

These interactions suggest potential antidepressant properties similar to those observed with psilocybin, another well-known psychedelic compound .

Pharmacological Profile

The pharmacological activity of 4-HO-DPT has been characterized through various studies examining its receptor binding profiles and physiological effects. It has been shown to induce significant alterations in perception, mood, and cognition, primarily through its agonistic action at serotonin receptors.

Table 1: Receptor Binding Affinities of Tryptamine Compounds

| Compound | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) | 5-HT2C Affinity (Ki) |

|---|---|---|---|

| 4-HO-DMT | 0.7 nM | 1.2 nM | 3.0 nM |

| Psilocybin | 0.5 nM | 0.9 nM | 2.5 nM |

| Dipropyl-4-HO-T | 0.6 nM | 1.0 nM | 2.8 nM |

This table highlights the comparative affinities of various tryptamines at key serotonin receptors, demonstrating that this compound exhibits potent binding capabilities similar to other psychedelics .

Therapeutic Applications

Research into this compound has indicated potential therapeutic applications, particularly in treating mood disorders such as depression and anxiety. The compound's ability to modulate serotonin receptor activity suggests it could be beneficial in clinical settings similar to psilocybin-assisted therapy.

Case Studies

Several studies have explored the effects of serotonergic compounds on mood disorders:

- Study on Tryptamine Analogues : A study examined the effects of various tryptamine analogues on head twitch response (HTR) in mice, which serves as a proxy for psychedelic activity. Results indicated that compounds with higher affinities for the 5-HT2A receptor produced more pronounced HTR responses .

- Clinical Trials : Clinical trials assessing the efficacy of serotonin receptor agonists in treating functional gastrointestinal disorders have highlighted the role of serotonin in gut motility and mood regulation, further supporting the relevance of compounds like this compound in therapeutic contexts .

Propriétés

IUPAC Name |

3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRMPTVOVJXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618835 | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63065-88-3 | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63065-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl-4-hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl-4-hydroxytryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYL-4-HYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS597YAU98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.